molecular formula C19H28N2O3 B6004507 methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate

methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate

Cat. No. B6004507
M. Wt: 332.4 g/mol
InChI Key: WFGQDAYOKMJJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate, also known as MBOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBOA is a piperidine derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, leading to increased dopamine release in the brain. methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to activate the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to improved motor function in animal models of Parkinson's disease. methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate in lab experiments is its high purity and yield, which allows for accurate dosing and reproducibility. However, one limitation is that the mechanism of action of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate research. One area of interest is its potential use as a treatment for Parkinson's disease. Further research is needed to determine the optimal dosing and administration of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate for this application. Additionally, methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate's potential use in the treatment of psychiatric disorders and inflammatory diseases warrants further investigation. Finally, more research is needed to fully understand the mechanism of action of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate.

Synthesis Methods

Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has been synthesized using several methods, including the reaction of 3-(benzyl(methyl)amino)piperidine with methyl 5-oxopentanoate in the presence of a base. Another method involves the reaction of 3-(benzyl(methyl)amino)piperidine with ethyl 5-oxopentanoate in the presence of a base, followed by methylation of the resulting product. These methods have been optimized to yield high purity and yield of methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate.

Scientific Research Applications

Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has shown potential therapeutic applications in several areas of scientific research. It has been investigated as a potential treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

properties

IUPAC Name

methyl 5-[3-[benzyl(methyl)amino]piperidin-1-yl]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-20(14-16-8-4-3-5-9-16)17-10-7-13-21(15-17)18(22)11-6-12-19(23)24-2/h3-5,8-9,17H,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGQDAYOKMJJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate

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